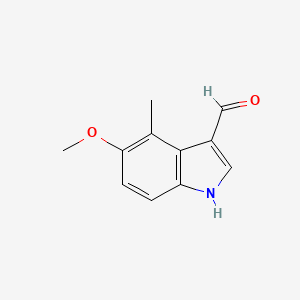

5-Methoxy-4-methyl-1H-indole-3-carbaldehyde

Overview

Description

5-Methoxy-4-methyl-1H-indole-3-carbaldehyde is a derivative of Indole-3-carbaldehyde . Indole-3-carbaldehyde has antifungal properties and is used as a reactant in the preparation of curcumin derivatives as anti-proliferative & anti-inflammatory agents .

Synthesis Analysis

Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology . The synthesis of indole derivatives has attracted increasing attention in recent years . Fischer indole cyclization is one of the methods used in the synthesis of indole derivatives .Molecular Structure Analysis

The molecular structure of this compound is similar to that of Indole-3-carbaldehyde . Indole-3-carbaldehyde has a chemical formula of C9H7NO . The molecular structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are similar to those of Indole-3-carbaldehyde . It has a molar mass of 145.161 g·mol −1 and a melting point of 198 °C .Scientific Research Applications

Nucleophilic Substitution Reactions

5-Methoxy-4-methyl-1H-indole-3-carbaldehyde, due to its structural characteristics, has potential applications in nucleophilic substitution reactions. This is evident from research on indole derivatives, where 1-methoxy-indole-3-carbaldehydes have been shown to react regioselectively with various nucleophiles, providing 2-substituted indole-3-carbaldehydes. Such reactions are fundamental in the synthesis of complex organic compounds, including natural products and pharmaceuticals (Yamada et al., 2012).

Molecular Structure and Interactions

The study of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone provides insights into how modifications of the indole-3-carbaldehyde core can influence molecular structure and intermolecular interactions. These studies are crucial for understanding the properties of materials and their potential applications in crystal engineering and molecular design (Ali et al., 2005).

Role in Plant Defense Mechanisms

Research into the universally occurring phenylpropanoid and species-specific indolic metabolites in Arabidopsis thaliana highlights the biological significance of indole-3-carbaldehyde derivatives in plant defense mechanisms. The presence of indolic metabolites, such as indole-3-carbaldehyde, in infected and uninfected plant tissues suggests a role in the plant's response to pathogens (Tan et al., 2004).

Antibacterial Activities

Indole-3-carbaldehyde semicarbazone derivatives have been synthesized and characterized for their antibacterial activities. These compounds show promising inhibitory activities against various Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antimicrobial agents (Carrasco et al., 2020).

Green Synthetic Routes

Indole-3-carbaldehyde has been utilized in green and sustainable synthetic routes, such as in the Knoevenagel condensation reaction. The use of environmentally friendly methods to synthesize indole-3-carbaldehyde derivatives underlines the importance of this compound in green chemistry (Madan, 2020).

Safety and Hazards

Mechanism of Action

Target of Action

This compound is a heterocyclic building block , and it’s often used as a reactant in various chemical reactions . .

Mode of Action

The mode of action of 5-Methoxy-4-methylindole-3-carboxaldehyde is largely dependent on the specific reactions it’s involved in. For instance, it’s known to be a reactant for directed ortho metalation and Suzuki-Miyaura cross-coupling reactions . The compound’s interaction with its targets and the resulting changes would depend on the specific context of these reactions.

Biochemical Pathways

As a reactant in various chemical reactions, it’s likely that this compound could influence multiple biochemical pathways depending on the context of its use .

Result of Action

As a reactant in chemical reactions, its effects would be determined by the specific reactions it’s involved in .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Methoxy-4-methylindole-3-carboxaldehyde. For instance, the compound should be handled with adequate ventilation, and contact with eyes, skin, or clothing should be avoided . Dust formation should also be avoided, as inhalation could be harmful .

properties

IUPAC Name |

5-methoxy-4-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-10(14-2)4-3-9-11(7)8(6-13)5-12-9/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKZHGYRCZOGRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C(=CN2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584880 | |

| Record name | 5-Methoxy-4-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

932710-64-0 | |

| Record name | 5-Methoxy-4-methyl-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932710-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-4-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 932710-64-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-2-[(3E)-2-Chloro-3-[(2E)-2-(2-phenylchromen-4-ylidene)ethylidene]cyclohexen-1-yl]ethenyl]-2-phenylchromenylium;perchlorate](/img/structure/B1627969.png)

![N-[(Z)-1-Aminobutylideneamino]-2-ethoxybenzamide;hydrochloride](/img/structure/B1627971.png)

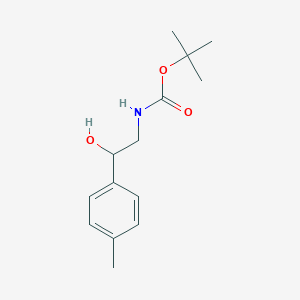

![[2-(4-Cyanophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B1627984.png)

![1-[(Thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627985.png)

![6-Chloro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene](/img/structure/B1627988.png)

![3-Bromo-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1627989.png)